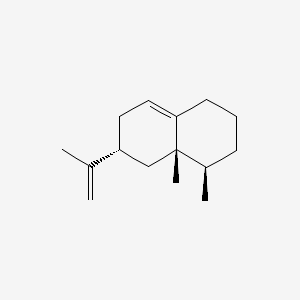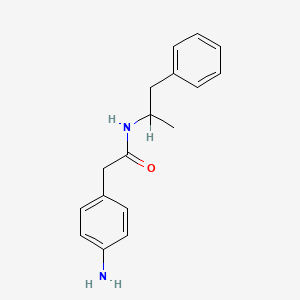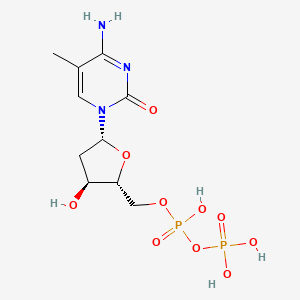
5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyldeoxycytidine 5'-(trihydrogen diphosphate) is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-diphosphate. It is a conjugate acid of a 5-methyldeoxycytidine 5'-diphosphate(3-).
Scientific Research Applications
Biochemical Mechanisms in Human Cells
Research by Vilpo and Vilpo (1991) explores the biochemical mechanisms preventing the reutilization of DNA 5-methylcytosine in human cells. Their study demonstrates that stringent discrimination of 5-methyldeoxycytidine 5'-(trihydrogen diphosphate) by cellular monophosphokinases is a key mechanism to avoid its reutilization in DNA synthesis, which could have significant implications on cellular control and gene expression (Vilpo & Vilpo, 1991).
Quantitation in DNA
Wilson et al. (1986) developed a sensitive method for quantifying 5-methyldeoxycytidine in DNA. This method allows the precise determination of 5-methyldeoxycytidine content in various cell types, important for understanding genomic methylation patterns (Wilson et al., 1986).
Role in Ribonucleotide Reduction
Baker et al. (1991) found that certain diphosphates of 5-methyldeoxycytidine act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This discovery has implications for understanding the mechanisms of certain anticancer agents (Baker et al., 1991).
Enzymatic Synthesis and DNA Methylation
Wang, Huang, and Ehrlich (1982) developed an enzymatic method to synthesize 5-methyldeoxycytidine triphosphate, which plays a crucial role in the substitution of cytosine residues in DNA. This process is important for studying DNA methylation, a key mechanism in gene expression and regulation (Wang, Huang, & Ehrlich, 1982).
Inhibition of DNA Synthesis
Heinemann et al. (1990) explored the inhibitory effects of certain deoxycytidine analogs on DNA synthesis in cells, providing insights into mechanisms that could be exploited for therapeutic purposes in treating cancer (Heinemann et al., 1990).
properties
Molecular Formula |
C10H17N3O10P2 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O10P2/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
InChI Key |
SHFOWZBOBJJZAP-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O |
SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)


![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)
![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)
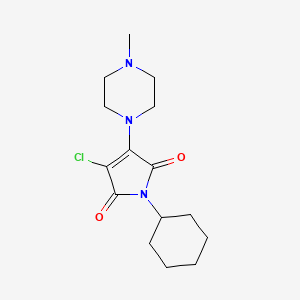
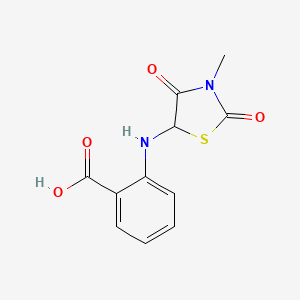

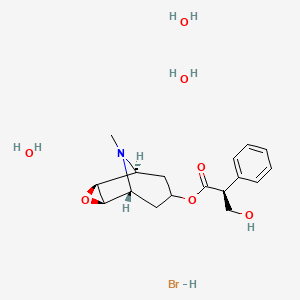

![1-[(3,4-Dimethoxyphenyl)-[1-(thiophen-2-ylmethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1197441.png)
